molecular formula C8H9ClN4 B1681622 Sephin1 CAS No. 13098-73-2

Sephin1

Número de catálogo: B1681622
Número CAS: 13098-73-2
Peso molecular: 196.64 g/mol
Clave InChI: PDWJALXSRRSUHR-LFYBBSHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Icerguastat, también conocido como Sephin1, es un compuesto de molécula pequeña que ha atraído una atención significativa en el campo de la investigación médica. Es un derivado de Guanabenz, pero a diferencia de Guanabenz, carece de actividad α2-adrenérgica. Icerguastat es reconocido principalmente por su papel como inhibidor selectivo de la subunidad reguladora de la fosfatasa PPP1R15A (R15A). Esta inhibición prolonga la respuesta protectora de la fosforilación de eIF2α, que es crucial para gestionar las respuestas al estrés celular .

Aplicaciones Científicas De Investigación

Applications in Multiple Sclerosis

Multiple sclerosis is characterized by the loss of oligodendrocytes and myelin, leading to neurological impairment. Research indicates that Sephin1 may provide neuroprotective benefits:

  • Protection of Oligodendrocytes : Studies demonstrate that this compound treatment significantly delays disease onset and reduces oligodendrocyte and axon loss in experimental autoimmune encephalomyelitis (EAE) mouse models, which mimic multiple sclerosis .
  • Combination Therapy : When used alongside interferon beta-1a, this compound has shown enhanced therapeutic effects compared to either treatment alone, suggesting a synergistic approach could improve clinical outcomes for MS patients .

Applications in Amyotrophic Lateral Sclerosis

This compound has also been investigated for its potential in treating amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease:

  • Counteracting Protein Misfolding : In mouse models of ALS, this compound has been reported to mitigate the effects of protein aggregation associated with the disease. It promotes motor neuron survival and reduces markers of endoplasmic reticulum stress .
  • Improvement in Motor Function : Treated mice exhibited improved motor function and greater preservation of motor neurons compared to untreated controls .

Case Studies and Findings

Study FocusFindingsImplications
Multiple Sclerosis (EAE model)This compound delayed disease onset and reduced CNS inflammationPotential for clinical application in MS therapy
Amyotrophic Lateral SclerosisReduced protein aggregation and improved motor neuron survivalSuggests utility in treating ALS and similar neurodegenerative disorders

Mecanismo De Acción

Icerguastat ejerce sus efectos inhibiendo selectivamente la subunidad reguladora de la fosfatasa PPP1R15A. Esta inhibición evita la desfosforilación de eIF2α, prolongando así la respuesta integrada al estrés (ISR). La ISR es un mecanismo celular destinado a restaurar el equilibrio proteico y celular en condiciones de estrés. Al mantener una ISR activa, Icerguastat ayuda a proteger las células de los efectos tóxicos del mal plegamiento y la agregación de proteínas .

Compuestos similares:

    Guanabenz: El compuesto original de Icerguastat, conocido por su actividad α2-adrenérgica.

    Salubrinal: Otro compuesto que inhibe la desfosforilación de eIF2α, pero a través de un mecanismo diferente.

    Tunicamicina: Un compuesto que induce la respuesta de proteína desplegada, pero no es selectivo para PPP1R15A.

Singularidad de Icerguastat: Icerguastat es único en su inhibición selectiva de PPP1R15A, lo que permite una prolongación dirigida de la ISR sin afectar otras vías. Esta selectividad reduce los posibles efectos secundarios y mejora su potencial terapéutico en el tratamiento de enfermedades neurodegenerativas y de mal plegamiento de proteínas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Icerguastat implica la reacción de 2-clorobenzaldehído con hidrazinecarboximidamida. La reacción suele proceder en condiciones suaves, a menudo en presencia de un disolvente adecuado como el etanol o el metanol. El producto se purifica luego mediante recristalización o cromatografía para lograr una alta pureza .

Métodos de producción industrial: La producción industrial de Icerguastat sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de disolventes y reactivos de calidad industrial, con un estricto control de las condiciones de reacción para garantizar la consistencia y la pureza. El producto final se somete a rigurosas medidas de control de calidad, incluidas la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN), para confirmar su identidad y pureza .

Tipos de reacciones:

    Oxidación: Icerguastat puede sufrir reacciones de oxidación, particularmente en la parte de hidrazinecarboximidamida.

    Reducción: El compuesto puede reducirse en condiciones específicas, aunque esto es menos común.

    Sustitución: Icerguastat puede participar en reacciones de sustitución, especialmente involucrando el grupo clorofenilo.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

    Sustitución: Reactivos como el hidróxido de sodio u otras bases pueden facilitar las reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .

Comparación Con Compuestos Similares

    Guanabenz: The parent compound of Icerguastat, known for its α2-adrenergic activity.

    Salubrinal: Another compound that inhibits eIF2α dephosphorylation but through a different mechanism.

    Tunicamycin: A compound that induces the unfolded protein response but is not selective for PPP1R15A.

Uniqueness of Icerguastat: Icerguastat is unique in its selective inhibition of PPP1R15A, which allows for a targeted prolongation of the ISR without affecting other pathways. This selectivity reduces potential side effects and enhances its therapeutic potential in treating neurodegenerative and protein misfolding diseases .

Actividad Biológica

Sephin1 is a small molecule derived from guanabenz, primarily recognized for its role as a selective inhibitor of the protein phosphatase 1 regulatory subunit 15A (PPP1R15A), which is involved in the dephosphorylation of the translation initiation factor eIF2α. By inhibiting this process, this compound prolongs the phosphorylation of eIF2α, a crucial mechanism in the integrated stress response (ISR), which plays a significant role in cellular protection against various stresses, including viral infections and neurodegenerative conditions.

Antiviral Properties

This compound has been evaluated for its antiviral activity against several viruses. Key findings include:

  • Human Respiratory Syncytial Virus (hRSV) : this compound demonstrated a 30-fold inhibition of hRSV replication at a concentration of 50 μM in HEp-2 cells, indicating its potential as an antiviral agent against respiratory viruses .
  • Other Viruses : The compound also showed effectiveness against measles virus, human adenovirus 5, human enterovirus D68, and human cytomegalovirus. However, it was ineffective against influenza and Japanese encephalitis viruses .

The mechanism underlying these antiviral effects is linked to the enhancement of eIF2α phosphorylation, which is part of the cellular antiviral response mediated by protein kinase R (PKR) .

Neuroprotective Effects

This compound has been extensively studied for its neuroprotective properties, particularly in models of multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS):

  • Multiple Sclerosis : In chronic experimental autoimmune encephalomyelitis (EAE) mouse models, this compound treatment resulted in:
    • Delayed onset of clinical symptoms.
    • Reduced loss of oligodendrocytes and axons.
    • Lower levels of inflammatory cytokines and T cells within the central nervous system (CNS) .
  • Amyotrophic Lateral Sclerosis : this compound has shown promise in ALS models by:
    • Improving motor neuron survival.
    • Reducing protein misfolding and aggregation in mutant SOD1 mice.
    • Enhancing overall motor function without significant side effects observed in control groups .

The primary mechanism through which this compound exerts its biological effects is by prolonging the ISR via inhibition of PPP1R15A. This leads to sustained eIF2α phosphorylation, which helps cells cope with stressors such as inflammation and viral infections. The ISR is crucial for:

  • Protecting oligodendrocytes from inflammatory damage in MS.
  • Mitigating excitotoxicity in neuronal cells exposed to harmful stimuli such as NMDA .

Summary of Research Findings

The following table summarizes key research findings on this compound's biological activities:

Study Focus Findings Reference
Antiviral ActivitySignificant inhibition of hRSV replication; effective against several other viruses.
Neuroprotection in MSDelayed disease onset; reduced CNS inflammation; protection of oligodendrocytes and axons.
Neuroprotection in ALSImproved motor neuron survival; reduced protein aggregation; enhanced motor function.
MechanismProlongs eIF2α phosphorylation via inhibition of PPP1R15A; enhances ISR.

Case Study 1: Multiple Sclerosis

In a controlled study involving EAE mice treated with this compound, researchers observed a significant reduction in disease severity and inflammatory markers compared to untreated controls. The combination therapy with interferon beta-1a further enhanced these protective effects.

Case Study 2: Amyotrophic Lateral Sclerosis

In ALS mouse models, this compound treatment led to notable improvements in motor function and neuron preservation. Treated mice exhibited fewer signs of muscle atrophy and maintained better balance compared to untreated counterparts.

Propiedades

IUPAC Name

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWJALXSRRSUHR-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

951441-04-6, 13098-73-2
Record name IFB-088
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icerguastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC65390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ICERGUASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sephin1
Reactant of Route 2
Reactant of Route 2
Sephin1
Reactant of Route 3
Sephin1
Reactant of Route 4
Sephin1
Reactant of Route 5
Sephin1
Reactant of Route 6
Sephin1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.